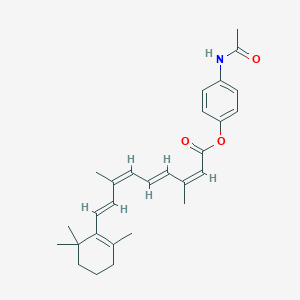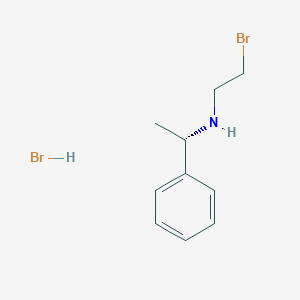![molecular formula C12H24N2O4S B008352 3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate CAS No. 5205-95-8](/img/structure/B8352.png)
3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate
Overview
Description
1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). It is a quaternary ammonium compound with a molecular formula of C12H24N2O4S and a molecular weight of 292.39 g/mol[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ....
Mechanism of Action
Target of Action
The primary target of 3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate, also known as SPP It is a zwitterionic compound, which means it has both positive and negative charges, making it highly soluble in water . This property allows it to interact with a variety of biological targets, particularly enzymes, in a gentle manner .
Mode of Action
Its structure suggests that it can interact with its targets through electrostatic interactions, thanks to its zwitterionic nature . The presence of a carbon-carbon double bond in its structure also indicates that it can undergo polymerization reactions .
Biochemical Pathways
Given its gentle interaction with enzyme molecules , it can be inferred that it may influence various enzymatic pathways.
Pharmacokinetics
Its high water solubility, due to its zwitterionic nature , suggests that it could have good bioavailability.
Result of Action
It is used as an ionic surfactant and is often used to prepare efficient biocides and preservatives . It has good surface tension, solubility, emulsification, and antibacterial properties, and can effectively clean and kill bacteria and microorganisms in oil wells, ensuring the normal operation of oil wells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SPP. Its zwitterionic nature makes it highly soluble in water, which means its activity could be influenced by changes in the aqueous environment . Furthermore, it is used as a biocide and preservative in oil wells , suggesting that it can function effectively in such environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3-(2-methylprop-2-enoylamino)propylamine with dimethyl sulfate in an aqueous medium[_{{{CITATION{{{1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). The reaction is typically carried out at a temperature of 60-80°C and under constant stirring to ensure complete reaction[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ....
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and amines can be used as reagents.
Major Products Formed:
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Amines and amides.
Substitution: Alkylated derivatives and amine derivatives.
Scientific Research Applications
Chemistry: SPP is used as a surfactant and emulsifier in various chemical processes[_{{{CITATION{{{1{3- [dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ...](http://www.ichemical.com/products/5205-95-8.html). It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds in aqueous solutions[{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl ....
Biology: In biological research, SPP is used as a reagent in cell culture media to enhance cell growth and proliferation[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It is also used in the study of membrane dynamics and protein interactions.
Medicine: dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It can be used to encapsulate and deliver drugs to specific target sites in the body.
Industry: SPP is used in the cosmetics industry as an ingredient in personal care products such as shampoos, conditioners, and skin care formulations[_{{{CITATION{{{_1{3- dimethyl- [3- (2-methylprop-2-enoylamino)propyl]azaniumyl .... It helps in improving product texture and stability.
Comparison with Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant and emulsifier.
Sodium dodecyl sulfate (SDS): A commonly used anionic surfactant in various applications.
Cocoamidopropyl betaine: A zwitterionic surfactant used in personal care products.
Uniqueness: SPP is unique in its ability to form stable emulsions and micelles, making it particularly useful in drug delivery and cosmetic applications. Its amphiphilic nature allows for versatile interactions with different substances, enhancing its utility in various fields.
Properties
IUPAC Name |
3-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-11(2)12(15)13-7-5-8-14(3,4)9-6-10-19(16,17)18/h1,5-10H2,2-4H3,(H-,13,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIETYYKGJGVJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117829-14-8 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117829-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
292.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-95-8 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-(3-((2-methyl-1-oxo-2-propen-1-yl)amino)propyl)-3-sulfo-, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl[3-[(2-methyl-1-oxoallyl)amino]propyl]-3-sulphopropylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)


![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)](/img/structure/B8319.png)





